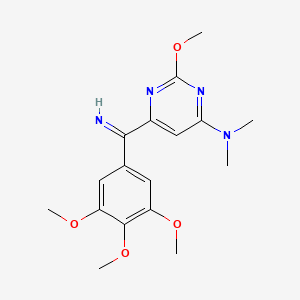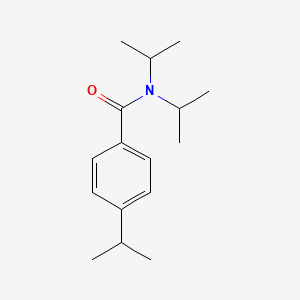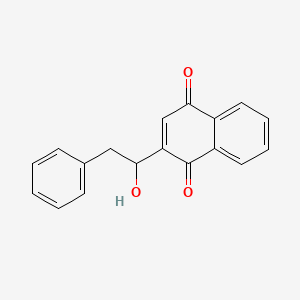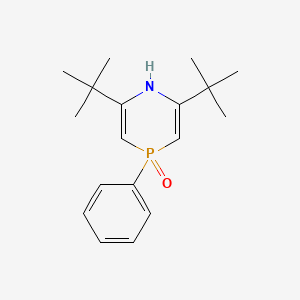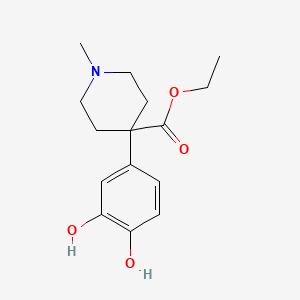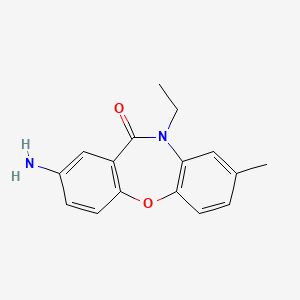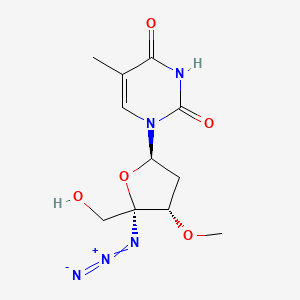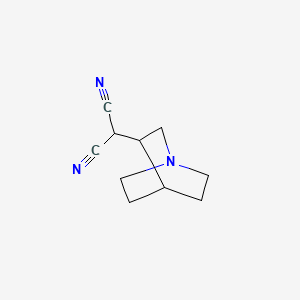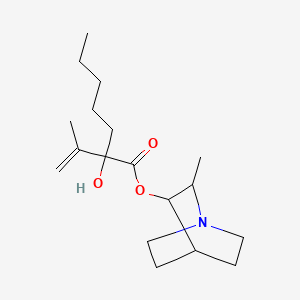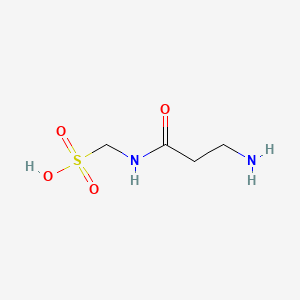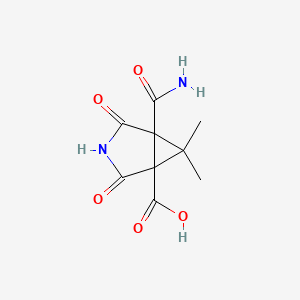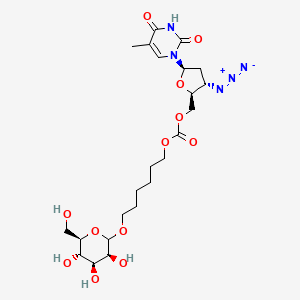
Glc-hexyl-CO3 AZT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glc-hexyl-CO3 AZT is a compound that combines the properties of glucose, hexyl groups, carbonate esters, and azidothymidine (AZT). This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. AZT, also known as zidovudine, is a well-known antiretroviral medication used to prevent and treat HIV/AIDS. The addition of glucose and hexyl groups to AZT may enhance its properties and broaden its applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glc-hexyl-CO3 AZT involves several steps, starting with the preparation of the glucose derivative. The glucose molecule is first protected to prevent unwanted reactions at specific hydroxyl groups. This is followed by the introduction of the hexyl group through an alkylation reaction. The carbonate ester is then formed by reacting the hexyl-glucose derivative with a carbonate source, such as dimethyl carbonate, under basic conditions. Finally, the azidothymidine is coupled to the hexyl-glucose carbonate ester through a nucleophilic substitution reaction, typically using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and crystallization would be used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glc-hexyl-CO3 AZT can undergo various chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The azido group in AZT can be reduced to an amine.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the carbonate ester under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted carbonate esters.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its antiviral properties and potential use in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Glc-hexyl-CO3 AZT is primarily attributed to the azidothymidine component. AZT is a nucleoside analog reverse-transcriptase inhibitor that targets the reverse transcriptase enzyme of HIV. By incorporating into the viral DNA, AZT terminates DNA chain elongation, thereby inhibiting viral replication. The glucose and hexyl groups may enhance the compound’s solubility, stability, and cellular uptake, potentially improving its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azidothymidine (AZT): The parent compound, used as an antiretroviral medication.
Hexylresorcinol: A compound with antiseptic and anesthetic properties.
Glucose derivatives: Various glucose-based compounds used in pharmaceuticals and biochemistry.
Uniqueness
Glc-hexyl-CO3 AZT is unique due to its combination of glucose, hexyl groups, carbonate esters, and azidothymidine. This unique structure may offer enhanced properties, such as improved solubility, stability, and bioavailability, compared to its individual components.
Propriétés
Numéro CAS |
132150-23-3 |
|---|---|
Formule moléculaire |
C23H35N5O12 |
Poids moléculaire |
573.5 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl carbonate |
InChI |
InChI=1S/C23H35N5O12/c1-12-9-28(22(34)25-20(12)33)16-8-13(26-27-24)15(39-16)11-38-23(35)37-7-5-3-2-4-6-36-21-19(32)18(31)17(30)14(10-29)40-21/h9,13-19,21,29-32H,2-8,10-11H2,1H3,(H,25,33,34)/t13-,14+,15+,16+,17+,18-,19-,21?/m0/s1 |
Clé InChI |
WWCCVYPVKIUNTJ-HJRCHXISSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)OCCCCCCOC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)OCCCCCCOC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


